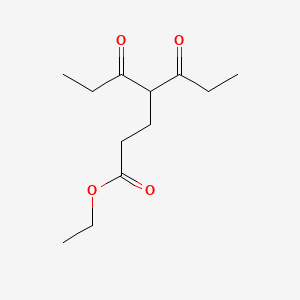![molecular formula C10H20N2OS B15252875 1-{[(Piperidin-3-yl)methyl]imino}-1lambda6-thiolan-1-one](/img/structure/B15252875.png)
1-{[(Piperidin-3-yl)methyl]imino}-1lambda6-thiolan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(Piperidin-3-yl)methyl]imino}-1lambda6-thiolan-1-one is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and a thiolane ring, a five-membered sulfur-containing heterocycle. The combination of these two rings imparts unique chemical properties to the compound, making it a subject of study in organic chemistry and pharmacology.
Preparation Methods
The synthesis of 1-{[(Piperidin-3-yl)methyl]imino}-1lambda6-thiolan-1-one typically involves multiple steps, starting with the preparation of the piperidine and thiolane precursors. One common synthetic route includes the following steps:
Formation of Piperidine Precursor: The piperidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds.
Formation of Thiolane Precursor: The thiolane ring can be synthesized through cyclization reactions involving sulfur-containing compounds.
Coupling Reaction: The piperidine and thiolane precursors are then coupled through a series of reactions involving imine formation and subsequent cyclization to form the final compound.
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-{[(Piperidin-3-yl)methyl]imino}-1lambda6-thiolan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the piperidine or thiolane rings.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[(Piperidin-3-yl)methyl]imino}-1lambda6-thiolan-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of catalysis and polymer science.
Mechanism of Action
The mechanism of action of 1-{[(Piperidin-3-yl)methyl]imino}-1lambda6-thiolan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-{[(Piperidin-3-yl)methyl]imino}-1lambda6-thiolan-1-one can be compared with other similar compounds, such as:
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperine and piperidine alkaloids, which are known for their biological activities.
Thiolane Derivatives:
The uniqueness of this compound lies in its combined piperidine and thiolane structure, which imparts distinct chemical and biological properties not found in compounds containing only one of these rings.
Properties
Molecular Formula |
C10H20N2OS |
|---|---|
Molecular Weight |
216.35 g/mol |
IUPAC Name |
1-(piperidin-3-ylmethylimino)thiolane 1-oxide |
InChI |
InChI=1S/C10H20N2OS/c13-14(6-1-2-7-14)12-9-10-4-3-5-11-8-10/h10-11H,1-9H2 |
InChI Key |
QGQNBEDWAWEYIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=NCC2CCCNC2)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


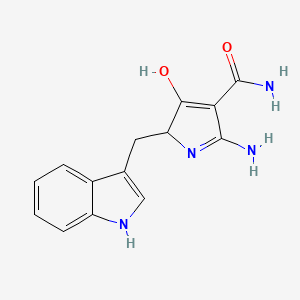
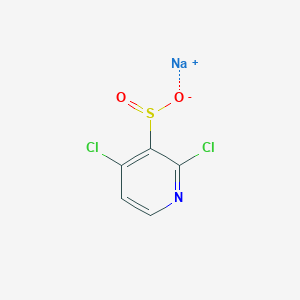
![2-[6-(benzyloxy)-5-methoxy-1H-indazol-3-yl]acetic acid](/img/structure/B15252813.png)
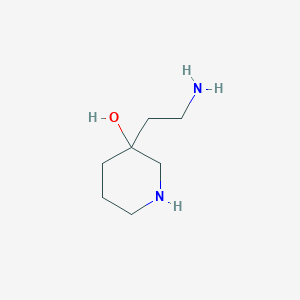
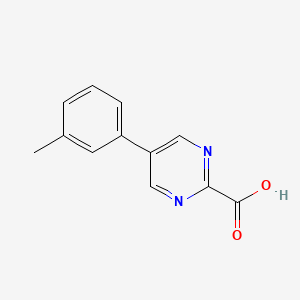
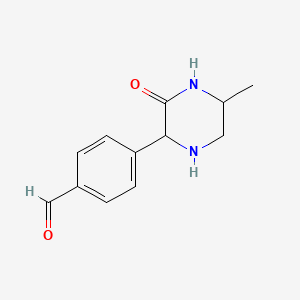
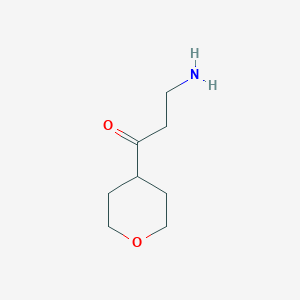
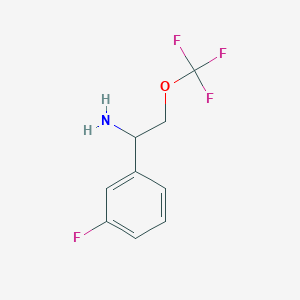
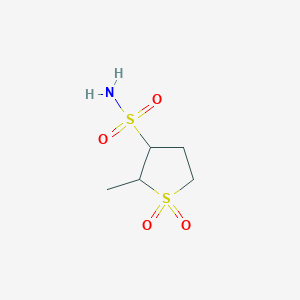
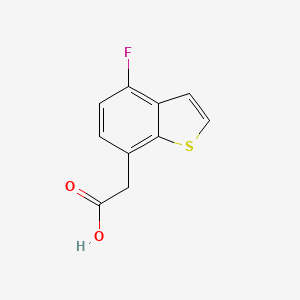
![tert-butyl (2aS,3aR,6aS,7aS)-decahydro-1H-azeto[2,3-f]isoindole-5-carboxylate](/img/structure/B15252870.png)
![Ethyl 6-aminospiro[2.5]octane-1-carboxylate](/img/structure/B15252876.png)

